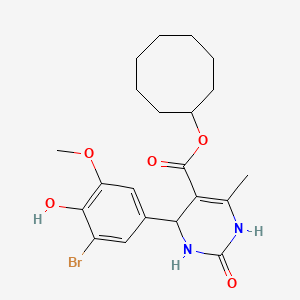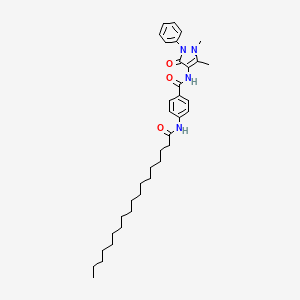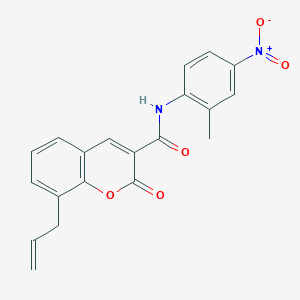![molecular formula C19H24N4O5 B5126576 5-[4-(diisobutylamino)-3-nitrobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5126576.png)
5-[4-(diisobutylamino)-3-nitrobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(diisobutylamino)-3-nitrobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as DNP, is a chemical compound that has been extensively studied for its biochemical and physiological effects. DNP was first synthesized in 1931 by Maurice Tainter and Frank Goodwin, and since then, it has been used in various scientific research applications.
Mecanismo De Acción
DNP acts as an uncoupling agent by disrupting the proton gradient across the mitochondrial inner membrane, which is necessary for the synthesis of ATP. By uncoupling oxidative phosphorylation, DNP increases the metabolic rate of cells and promotes the oxidation of fatty acids and glucose.
Biochemical and Physiological Effects
DNP has been shown to have a range of biochemical and physiological effects, including increased metabolic rate, decreased body weight, and improved insulin sensitivity. DNP has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DNP in lab experiments is its ability to uncouple oxidative phosphorylation in a dose-dependent manner, which allows for precise control of the metabolic rate of cells. However, DNP has been shown to be toxic at high doses and can cause hyperthermia, which limits its use in vivo.
Direcciones Futuras
There are several future directions for research on DNP, including the development of more potent and selective uncoupling agents, the investigation of the role of uncoupling in aging and age-related diseases, and the development of therapeutic strategies for metabolic disorders such as obesity and type 2 diabetes. Additionally, further research is needed to understand the mechanisms underlying the neuroprotective effects of DNP and to determine whether it has potential as a treatment for neurodegenerative diseases.
Métodos De Síntesis
DNP can be synthesized through a multistep process involving the condensation of 2,4,6-trioxypyrimidine with 3-nitrobenzaldehyde in the presence of diisobutylamine as a catalyst. The resulting compound is then purified through recrystallization to obtain pure DNP.
Aplicaciones Científicas De Investigación
DNP has been widely used in scientific research for its ability to uncouple oxidative phosphorylation, which is the process by which cells generate energy in the form of ATP. DNP has been used to study the effects of uncoupling on mitochondrial respiration and energy metabolism in various cell types, including muscle cells, adipocytes, and neurons.
Propiedades
IUPAC Name |
5-[[4-[bis(2-methylpropyl)amino]-3-nitrophenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5/c1-11(2)9-22(10-12(3)4)15-6-5-13(8-16(15)23(27)28)7-14-17(24)20-19(26)21-18(14)25/h5-8,11-12H,9-10H2,1-4H3,(H2,20,21,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAGXFVDTSVFMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C1=C(C=C(C=C1)C=C2C(=O)NC(=O)NC2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-({4-[Bis(2-methylpropyl)amino]-3-nitrophenyl}methylidene)-1,3-diazinane-2,4,6-trione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-furylmethyl)-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5126497.png)
![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5126503.png)
![2,5-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide](/img/structure/B5126517.png)
![4-tert-butyl-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5126523.png)
![2-amino-4-(3-chlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5126536.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)acetamide](/img/structure/B5126541.png)
![1-{[1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinyl]carbonyl}-4-piperidinol](/img/structure/B5126543.png)
![3-(propylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5126545.png)
![4-[(5-imino-7-oxo-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5126553.png)



![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinol](/img/structure/B5126594.png)